
Sodium (R)-2,3-bis(octanoyloxy)propyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium ®-2,3-bis(octanoyloxy)propyl phosphate is a synthetic compound with a complex molecular structure It is characterized by the presence of phosphate and octanoyloxy groups attached to a propyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ®-2,3-bis(octanoyloxy)propyl phosphate typically involves the esterification of glycerol with octanoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale esterification and phosphorylation processes, utilizing advanced equipment to maintain reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
Sodium ®-2,3-bis(octanoyloxy)propyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Sodium ®-2,3-bis(octanoyloxy)propyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in cellular processes and as a component in biochemical assays.
Medicine: Explored for its therapeutic potential and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Sodium ®-2,3-bis(octanoyloxy)propyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, often participating in phosphorylation and dephosphorylation processes that regulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Sodium dihydrogen phosphate
- Sodium phosphate dibasic
- Sodium phosphate monobasic
Uniqueness
Sodium ®-2,3-bis(octanoyloxy)propyl phosphate is unique due to its specific molecular structure, which combines the properties of phosphate and octanoyloxy groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C19H35Na2O8P |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
disodium;[(2R)-2,3-di(octanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C19H37O8P.2Na/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2;;/h17H,3-16H2,1-2H3,(H2,22,23,24);;/q;2*+1/p-2/t17-;;/m1../s1 |
InChI Key |
GBZZUCZORHEYPD-ZEECNFPPSA-L |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCC.[Na+].[Na+] |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCC.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



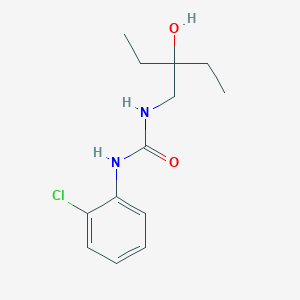
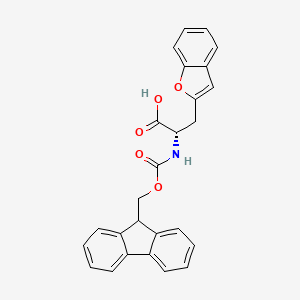
![Tetrabutylammonium (1R,2S,5R)-2-(2-((R)-1-(tert-butoxycarbonyl)piperidine-3-carbonyl)hydrazinecarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14915595.png)

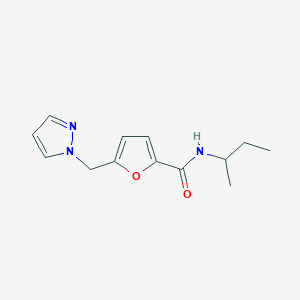
![3-Bicyclo[3.2.0]heptanylmethanamine](/img/structure/B14915610.png)
![3-(3,4-dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14915618.png)
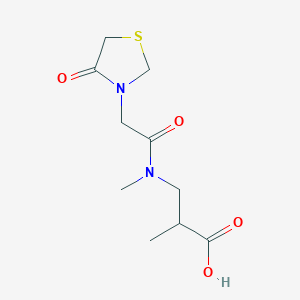
![n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B14915639.png)
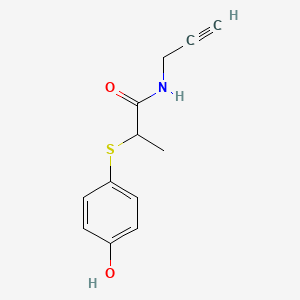

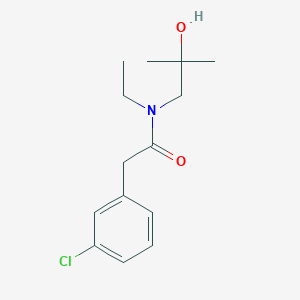
![[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(1-oxidopiperidin-1-ium-1-yl)piperidine-1-carboxylate](/img/structure/B14915654.png)
